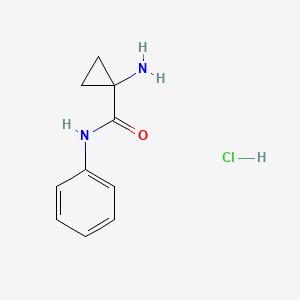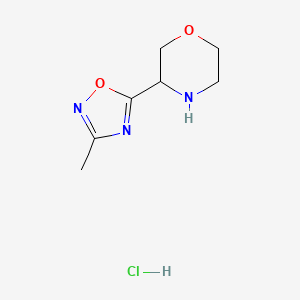
Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1196151-52-6 . It has a molecular weight of 297.8 and its IUPAC name is tert-butyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-9(5-7-13)8-18(12,15)16/h9H,4-8H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The elemental analysis shows that it contains 40.84 to 43.81% Carbon . Its melting point ranges from 82°C to 87°C .Applications De Recherche Scientifique
Synthesis of Key Intermediates
Intermediate for Vandetanib : One study details the synthesis of a key intermediate, closely related to the compound , for Vandetanib, a medication used in cancer treatment. This intermediate was synthesized through a process involving acylation, sulfonation, and substitution, with a total yield of 20.2% (Min Wang et al., 2015).
Synthesis for Crizotinib : Another study synthesizes an important intermediate for Crizotinib, an anti-cancer drug, through a series of steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The process confirmed the structures through MS and 1 HNMR, achieving a total yield of 49.9% (D. Kong et al., 2016).
Structural and Synthetic Studies
Stereochemistry and Structural Analysis : Research has focused on understanding the stereochemistry of derivatives, revealing insights into the structural characteristics and synthesis pathways of piperidine derivatives, providing a foundation for further chemical and pharmaceutical applications (A. I. Moskalenko & V. Boev, 2014).
Synthesis of 4-Chloropiperidine Hydrochloride : A study highlighted the synthesis of 4-chloropiperidine hydrochloride, starting from piperidin-4-one hydrochloride, through reduction and n-carbonylation, leading to the production of tert-butyl-4-hydroxypiperdine-1-carboxylate with a yield of 65%, followed by synthesis with sulfoxyl chloride (Zhang Guan-you, 2010).
Anticorrosive Application
- Anticorrosive Behaviour Study : The anticorrosive properties of a novel compound derived from tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate were explored for carbon steel in corrosive environments. This research demonstrated significant inhibition efficiency, providing a basis for the development of new corrosion inhibitors (B. Praveen et al., 2021).
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Propriétés
IUPAC Name |
tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-9(5-7-13)8-18(12,15)16/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOXDBOOFYZYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158671 | |
| Record name | 1,1-Dimethylethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196151-52-6 | |
| Record name | 1,1-Dimethylethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)


![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)

![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)







